4-Methoxy-1-methyl-5-nitro-1H-imidazole
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Overview
Description
4-Methoxy-1-methyl-5-nitro-1H-imidazole is a heterocyclic organic compound with the molecular formula C5H7N3O3. This compound is part of the imidazole family, which is known for its diverse biological and chemical properties. The presence of a methoxy group, a methyl group, and a nitro group on the imidazole ring makes this compound unique and of significant interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-1-methyl-5-nitro-1H-imidazole can be achieved through several methods. One common approach involves the nitration of 4-methoxy-1-methylimidazole using a mixture of nitric acid and sulfuric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective nitration at the 5-position of the imidazole ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction parameters can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-1-methyl-5-nitro-1H-imidazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as halides, amines.
Oxidation: Potassium permanganate, sulfuric acid.
Major Products Formed:
Reduction: 4-Methoxy-1-methyl-5-amino-1H-imidazole.
Substitution: Various substituted imidazole derivatives.
Oxidation: 4-Methoxy-1-carboxy-5-nitro-1H-imidazole.
Scientific Research Applications
4-Methoxy-1-methyl-5-nitro-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a potential drug candidate for the treatment of various infections.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 4-Methoxy-1-methyl-5-nitro-1H-imidazole involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo bioreductive activation in hypoxic cells, leading to the formation of reactive intermediates that can damage cellular components . This property makes it a potential candidate for targeting hypoxic tumor cells.
Comparison with Similar Compounds
- 4-Methyl-5-nitroimidazole
- 5-Methyl-4-nitroimidazole
- 4-Methoxy-5-nitroimidazole
Comparison: 4-Methoxy-1-methyl-5-nitro-1H-imidazole is unique due to the presence of both a methoxy group and a nitro group on the imidazole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to its analogs. For example, the methoxy group can enhance the compound’s solubility and bioavailability, while the nitro group contributes to its antimicrobial properties.
Properties
IUPAC Name |
4-methoxy-1-methyl-5-nitroimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O3/c1-7-3-6-4(11-2)5(7)8(9)10/h3H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSIQYHIOVHAVGM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1[N+](=O)[O-])OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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